molecular formula C4H8ClN3 B591469 (1H-Imidazol-4-yl)methanamine hydrochloride CAS No. 66247-84-5

(1H-Imidazol-4-yl)methanamine hydrochloride

Cat. No.: B591469
CAS No.: 66247-84-5
M. Wt: 133.579
InChI Key: MPLLIZRHKYQLDU-UHFFFAOYSA-N
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Description

(1H-Imidazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H8ClN3 and a molecular weight of 133.58 g/mol . It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-4-yl)methanamine hydrochloride typically involves the following steps :

    Starting Material: 4-formyl-imidazole is used as the starting material.

    Ammonia Reaction: The 4-formyl-imidazole is reacted with methanolic ammonia solution at 40°C for 30 minutes.

    Hydrogenation: The mixture is then hydrogenated under a hydrogen atmosphere at 5 bars pressure at 40°C for 14 hours, followed by an additional 14 hours at 50°C with more Raney nickel.

    Hydrochloride Formation: The resulting product is treated with ethereal hydrochloric acid in methanol to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the methanamine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while substitution reactions can produce various N-substituted imidazole derivatives.

Scientific Research Applications

(1H-Imidazol-4-yl)methanamine hydrochloride is widely used in scientific research due to its versatility :

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its imidazole ring, which can mimic histidine residues in proteins.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (1H-Imidazol-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors . The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the methanamine group can form hydrogen bonds with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Imidazol-5-yl)methanamine hydrochloride
  • (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride
  • (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride

Uniqueness

(1H-Imidazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

1H-imidazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLIZRHKYQLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672547
Record name 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66247-84-5
Record name 1-(1H-Imidazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-Imidazol-4-yl)methanamine hydrochloride
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